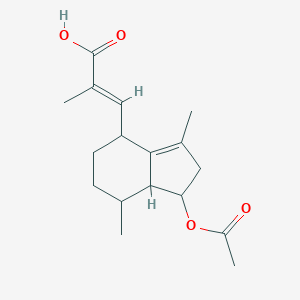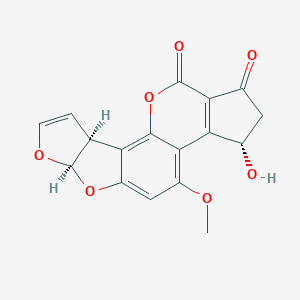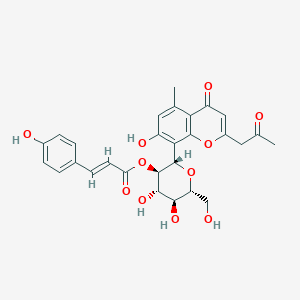
Arachidonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Arachidonic acid (AA) is a 20-carbon chain polyunsaturated fatty acid with four methylene-interrupted cis double bonds.
- It is an integral constituent of biological cell membranes and is necessary for the function of all cells.
- AA is particularly abundant in the brains, muscles, and livers of organisms .
Mechanism of Action
Target of Action
Arachidonic Acid (AA) is a natural fatty acid that plays an essential role in physiological homeostases, such as repair and growth of cells . It interacts with several targets including:
- Peroxisome proliferator-activated receptor alpha (PPARα)
- Bile acid receptor
- Retinoic acid receptor RXR-alpha
- Prostaglandin G/H synthase 1
- 14 kDa fatty acid-binding protein
These targets play crucial roles in various physiological processes, including cell growth and repair, inflammation, and metabolic regulation .
Mode of Action
AA is liberated from membrane phospholipids by the action of phospholipases upon stimulation by a variety of extracellular stimuli including neurotransmitters, growth factors, and cytokines . It is then metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These enzymes mediate AA metabolism in a cell-/tissue-/stress-dependent manner .
Biochemical Pathways
AA is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes . It is metabolized by three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . The products of these pathways, known as eicosanoids, function as crucial bioactive lipids . They contribute to normal sensing of extra- and intracellular environments and the subsequent transmission of pathophysiological signals to control dynamic cell behaviors and metabolism .
Pharmacokinetics
It is known that aa is a constituent of animal phosphatides and is found in animal and human fat as well as in the liver, brain, and glandular organs . It is formed by the synthesis from dietary linoleic acid .
Result of Action
The actions of AA and its metabolites have profound effects on cellular functions. They are implicated in pain, tissue regeneration, immune modulation, and more . They also play pivotal roles in linking immunologic-metabolic interactions, microenvironment homeostasis, the balance of cell survival and death, hormone regulation in the cardiovascular system, and other functions .
Action Environment
Environmental conditions have significant impacts on the physiological characteristics of microorganisms, and changes in conditions may directly affect intracellular lipids and AA synthesis . Moreover, AA is amphipathic, and its hydrophobic tail can remain in a lipid bilayer while its polar carboxyl group (charged or uncharged) can emerge into the aqueous environment outside the membrane . This property is crucial for understanding the availability within the cell of endogenous and exogenous AA .
Preparation Methods
- AA can be synthesized endogenously in the body from its precursors, especially linoleic acid (an essential omega-6 fatty acid).
- Industrial production methods involve extracting AA from natural sources (e.g., animal fats) or producing it via microbial fermentation.
Chemical Reactions Analysis
- AA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include enzymes (e.g., cyclooxygenases, lipoxygenases) that convert AA into bioactive compounds (e.g., prostaglandins, leukotrienes).
- Major products include eicosanoids, which play crucial roles in inflammation, immune responses, and homeostasis.
Scientific Research Applications
Inflammation and Immunity: AA-derived eicosanoids regulate inflammation and immune responses.
Cardiovascular Health: AA influences blood clotting and vascular tone.
Brain Function: AA is essential for neural membrane integrity and neurotransmitter release.
Cancer Research: AA metabolism is linked to cancer progression.
Skin Health: AA contributes to skin barrier function.
Comparison with Similar Compounds
- AA is unique due to its specific chain length, double bond configuration, and role in eicosanoid production.
- Similar compounds include other omega-6 fatty acids (e.g., linoleic acid) and omega-3 fatty acids (e.g., eicosapentaenoic acid).
Properties
CAS No. |
506-32-1 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
YZXBAPSDXZZRGB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
boiling_point |
170 °C at 1.50E-01 mm Hg |
melting_point |
-49.5 °C |
Key on ui other cas no. |
93444-49-6 506-32-1 |
physical_description |
Liquid; [Merck Index] Liquid |
Pictograms |
Irritant |
Synonyms |
(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |
vapor_pressure |
0.00000015 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)












